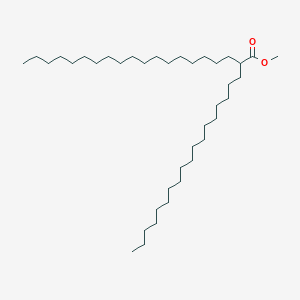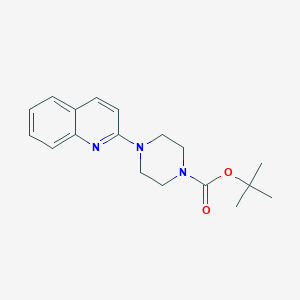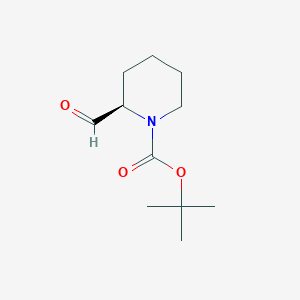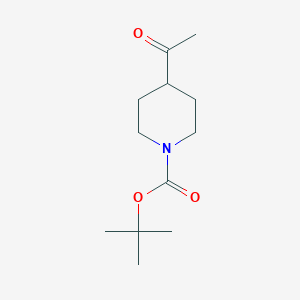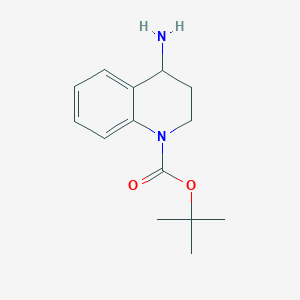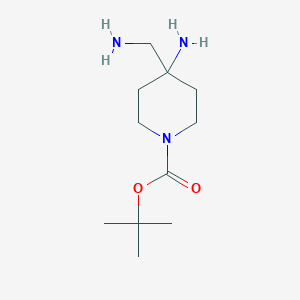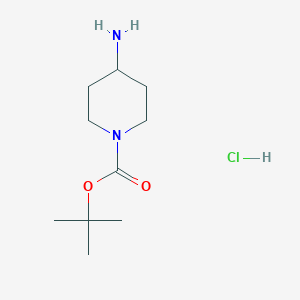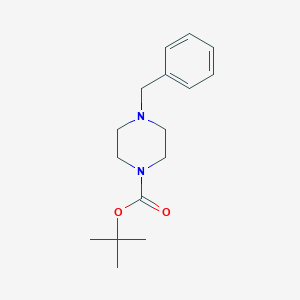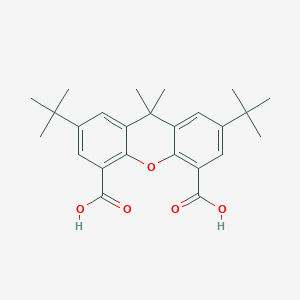
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid
Overview
Description
2,7-Di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid is a molecular cleft that exhibits a unique crystal and molecular structure. It crystallizes as a cyclic, hydrogen-bonded dimer with a layered 2D structure in the solid state. This compound is characterized by its bulky alkyl substituents, which are tert-butyl and methyl groups, and its xanthene backbone .
Synthesis Analysis
Although the provided data does not include specific details on the synthesis of 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid, it is likely that its synthesis involves the introduction of tert-butyl and methyl groups into the xanthene moiety. The synthesis process would require careful control to ensure the correct placement of these bulky groups without causing steric hindrance that could prevent the formation of the desired compound .
Molecular Structure Analysis
The molecular structure of 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid has been determined through crystallographic analysis. The compound crystallizes in the triclinic space group Pī, with specific cell parameters indicating a well-defined crystalline form. The molecule forms a dimer held together by O–H······O hydrogen bonds involving the carboxyl groups, which interact through a cyclic hydrogen-bonded motif .
Chemical Reactions Analysis
The data does not provide explicit information on the chemical reactions involving 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid. However, given the presence of carboxylic acid groups, it can be inferred that this compound could participate in typical acid-base reactions, esterification, and could also be involved in the formation of amides with amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,7-di-tert-butyl-9,9-dimethyl-4,5-xanthenedicarboxylic acid can be inferred from thermochemical studies. These studies provide insights into the thermodynamic properties of the compound in both condensed and gas states. The introduction of bulky alkyl groups into the xanthene moiety significantly affects the compound's properties, such as its enthalpy of formation. Computational calculations, such as those using the G3(MP2)//B3LYP composite method, can be used to predict these properties and understand the energetic effects of substituent groups on the xanthene backbone .
Scientific Research Applications
Crystal and Molecular Structure
The crystal and molecular structure of 2,7-Di-Tert-Butyl-9,9-Dimethyl-4,5-Xanthenedicarboxylic acid reveals its utility in forming cyclic, hydrogen-bonded dimers, which contribute to a 2D layered structure in solid state. This aspect is crucial for understanding its interactions in various chemical environments (MacGillivray & Siebke, 2001).
Cooperative Structural Effects in Molecular Recognition
The compound demonstrates significant cooperative structural effects, involving multiple forces like O-H...O, O-H...N, and C-H...O hydrogen bonds. This makes it a valuable component in organic assemblies, particularly in recognizing guests in coplanar orientations (MacGillivray, Siebke, & Reid, 2001).
Use in Macrocyclic Structures
It serves as a building block in the formation of macrocyclic structures, particularly in complexes involving rhodium cages. This application is crucial for the development of new materials with specific molecular architectures (Bonar-Law, Bickley, Femoni, & Steiner, 2000).
Application in Organic Synthesis
This compound is integral in oxidative addition reactions in organic synthesis. For example, it has been used in the formation of rhodacyclopentadiene complexes, which are important for catalyzing cyclotrimerization reactions (Uchimura, Ito, Iwasa, & Nishiyama, 2007).
Complexation in Molecular Clefts
2,7-Di-Tert-Butyl-9,9-Dimethyl-4,5-Xanthenedicarboxylic acid is used for constructing molecular hosts capable of complexing sizable guests. Its intramolecular hydrogen bonds help in organizing binding sites, contributing to its utility in supramolecular chemistry (Nowick, Ballester, Ebmeyer, & Rebek, 1990).
Thermochemical Studies
Thermochemical properties of this compound have been extensively studied, providing insights into its reactivity and stability under different conditions. Such studies are critical for its application in materials science and chemical engineering (Freitas, Gomes, & Silva, 2017).
Use in Chiral Bidentate Phosphines
It has been used in the synthesis of new chiral bidentate phosphines, which are important for asymmetric synthesis, a key area in modern organic chemistry (Hamada, Matsuura, Oku, Hatano, & Shioiri, 1997).
Safety And Hazards
properties
IUPAC Name |
2,7-ditert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O5/c1-23(2,3)13-9-15(21(26)27)19-17(11-13)25(7,8)18-12-14(24(4,5)6)10-16(22(28)29)20(18)30-19/h9-12H,1-8H3,(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSNHUACDSJJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=CC(=C2OC3=C(C=C(C=C31)C(C)(C)C)C(=O)O)C(=O)O)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391148 | |
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid | |
CAS RN |
130525-39-2 | |
| Record name | 2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B153344.png)
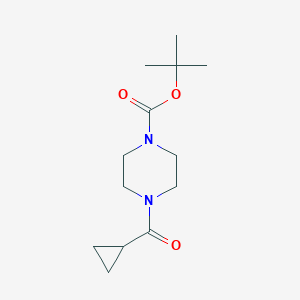
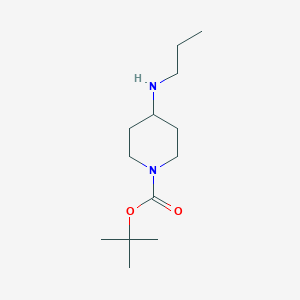
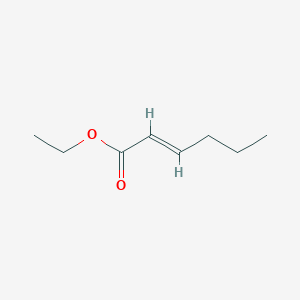
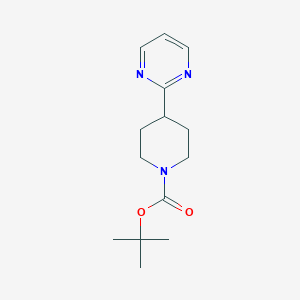
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)
